molecular formula C15H12O2 B13994077 2-Phenanthrenecarboxylic acid, 9,10-dihydro- CAS No. 64057-62-1

2-Phenanthrenecarboxylic acid, 9,10-dihydro-

Cat. No.: B13994077
CAS No.: 64057-62-1
M. Wt: 224.25 g/mol
InChI Key: KDKMJRJRONOCSH-UHFFFAOYSA-N
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Description

2-Phenanthrenecarboxylic acid, 9,10-dihydro- is an organic compound with the molecular formula C15H10O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group attached to the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenanthrenecarboxylic acid, 9,10-dihydro- can be achieved through several methods. One common approach involves the reduction-cyclization of 2-nitroanilines and 9,10-phenanthrenequinone in the presence of indium and acetic acid under reflux conditions . Another method includes the palladium-catalyzed Heck reaction, which allows for the formation of 9,10-dihydro phenanthrene derivatives .

Industrial Production Methods

Industrial production of 2-Phenanthrenecarboxylic acid, 9,10-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Phenanthrenecarboxylic acid, 9,10-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include 9,10-phenanthrenequinone, various hydro derivatives, and substituted phenanthrene compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Phenanthrenecarboxylic acid, 9,10-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenanthrenecarboxylic acid, 9,10-dihydro- involves its interaction with molecular targets and pathways within biological systems. As a photoclick reagent, it undergoes light-initiated bioorthogonal photoclick cycloaddition reactions with electron-rich vinyl ether functionalities, allowing for precise spatiotemporal control within biological applications . This method requires no catalyst and is compatible with cells, making it a valuable tool in biological research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Phenanthrenecarboxylic acid, 9,10-dihydro- include:

Uniqueness

What sets 2-Phenanthrenecarboxylic acid, 9,10-dihydro- apart from similar compounds is its specific structural configuration and reactivity. Its ability to undergo light-initiated bioorthogonal photoclick cycloaddition reactions with high efficiency and compatibility with biological systems makes it particularly unique and valuable in scientific research .

Biological Activity

2-Phenanthrenecarboxylic acid, 9,10-dihydro- (CAS No. 64057-62-1) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 2-Phenanthrenecarboxylic acid, 9,10-dihydro- includes a phenanthrene backbone with a carboxylic acid functional group. Its molecular formula is C14H10O2C_{14}H_{10}O_2, and it exhibits characteristics typical of aromatic compounds, such as stability and lipophilicity.

Biological Activities

Anticancer Activity

Research indicates that 2-Phenanthrenecarboxylic acid, 9,10-dihydro- may exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry reported that derivatives of phenanthrene compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the modulation of cellular signaling pathways and the inhibition of key enzymes involved in tumor progression .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. The anti-inflammatory activity is thought to arise from its ability to block nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, which play a crucial role in inflammation .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of 2-Phenanthrenecarboxylic acid, 9,10-dihydro-. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains. The exact mechanism remains under investigation but is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • Study : A series of experiments assessed the cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer types .
  • Inflammatory Response Modulation
    • Study : An investigation into its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages.
    • Findings : Treatment with the compound significantly reduced levels of TNF-alpha and IL-6 compared to controls .
  • Antimicrobial Testing
    • Study : Evaluation against Gram-positive and Gram-negative bacteria.
    • Findings : Showed promising inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent.

The biological activity of 2-Phenanthrenecarboxylic acid, 9,10-dihydro- can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cytokine Inhibition : It reduces the expression of inflammatory cytokines by inhibiting NF-kB activation.
  • Membrane Disruption : Antimicrobial effects may stem from compromising bacterial cell membrane integrity.

Research Findings Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis
Anti-inflammatoryInhibits NF-kB signaling
AntimicrobialDisrupts cell membranes

Properties

CAS No.

64057-62-1

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

9,10-dihydrophenanthrene-2-carboxylic acid

InChI

InChI=1S/C15H12O2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9H,5-6H2,(H,16,17)

InChI Key

KDKMJRJRONOCSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)O)C3=CC=CC=C31

Origin of Product

United States

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